Introduction: A Bifunctional Intermediate for Complex Synthesis
Introduction: A Bifunctional Intermediate for Complex Synthesis
An In-depth Technical Guide to the Physicochemical Properties and Handling of 1-bromo-4-(oxan-2-yl)butan-2-one
1-bromo-4-(oxan-2-yl)butan-2-one is a specialized organic molecule that, while not extensively characterized in public literature, holds significant potential as a bifunctional intermediate in multistep organic synthesis. Its structure incorporates two key functional groups: a reactive α-bromoketone and an acid-labile tetrahydropyranyl (THP) ether. The α-bromoketone moiety serves as a potent electrophile, susceptible to nucleophilic attack, making it a valuable precursor for creating new carbon-carbon and carbon-heteroatom bonds.[1][2] The THP ether acts as a protecting group for a primary alcohol, which is stable under a wide range of non-acidic conditions, including those involving organometallics, hydrides, and strong bases.[3][4] This orthogonal reactivity allows for selective manipulation of one part of the molecule while the other remains inert, a critical strategy in the synthesis of complex targets such as natural products and pharmaceuticals. This guide provides a comprehensive overview of the predicted physicochemical properties, synthesis, characterization, and safe handling of this versatile building block.
Physicochemical Properties
| Property | Predicted Value / Description | Rationale & Commentary |
| Molecular Formula | C₉H₁₅BrO₃ | Derived from structural analysis. |
| Molecular Weight | 251.12 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow/straw-colored liquid | Based on the appearance of similar α-bromoketones which can discolor upon storage.[7] |
| Boiling Point | > 105 °C (at reduced pressure) | Expected to be significantly higher than 1-bromo-2-butanone (105 °C at 150 mmHg) due to the increased molecular weight and polarity from the THP ether.[6] Decomposition may occur at atmospheric pressure. |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, THF, EtOAc, Acetone). Sparingly soluble in water. | The alkyl bromide and ether functionalities suggest good solubility in non-polar to moderately polar aprotic solvents. The THP group increases lipophilicity compared to the parent alcohol. |
| Stability | Stable under neutral and basic conditions. Acid-labile. Potentially light and heat sensitive. | The THP ether is readily cleaved by mild aqueous acid.[8][9] α-bromoketones can degrade over time, especially when exposed to light or heat, often releasing HBr. Store in a cool, dark, and dry environment under an inert atmosphere. |
Synthesis and Purification: A Protective Strategy
The most logical and field-proven approach to synthesizing 1-bromo-4-(oxan-2-yl)butan-2-one is through the acid-catalyzed protection of its corresponding alcohol precursor, 1-bromo-4-hydroxy-2-butanone, using 3,4-dihydropyran (DHP).
Synthetic Workflow
Caption: Synthesis of the target compound via THP protection.
Experimental Protocol: Synthesis
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Rationale: Dichloromethane (CH₂Cl₂) is chosen as the solvent for its inertness and ability to dissolve both the polar alcohol and non-polar DHP. p-Toluenesulfonic acid (PTSA) is a common, effective, and easily handled solid acid catalyst for this transformation.[4] The reaction is run at 0 °C to room temperature to control the exothermic reaction and prevent potential side reactions.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-bromo-4-hydroxy-2-butanone (1.0 eq) and anhydrous dichloromethane (approx. 0.2 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of DHP: Add 3,4-dihydropyran (1.2 eq) dropwise to the stirred solution.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (PTSA, ~0.05 eq).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Experimental Protocol: Purification
-
Rationale: The primary byproduct is the dimer/polymer of DHP and residual catalyst. Flash column chromatography is the standard and most effective method for removing these impurities to yield the pure product.
-
Column Preparation: Prepare a silica gel column using a suitable eluent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% EtOAc).
-
Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to afford the purified 1-bromo-4-(oxan-2-yl)butan-2-one.
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound. The following table outlines the expected key signals.
| Technique | Predicted Spectral Features |
| ¹H NMR | - ~4.6 ppm (m, 1H): Acetal proton (O-CH-O).- ~4.2 ppm (s, 2H): Methylene protons alpha to the bromine (Br-CH₂-C=O).- ~3.9 & ~3.5 ppm (m, 2H): Methylene protons of the oxane ring adjacent to the ether oxygen (O-CH₂-).- ~2.9 ppm (t, 2H): Methylene protons alpha to the carbonyl group (-CH₂-C=O).- ~2.0 ppm (m, 2H): Methylene protons beta to the carbonyl group (-CH₂-CH₂-C=O).- ~1.8-1.5 ppm (m, 6H): Remaining methylene protons of the oxane ring. |
| ¹³C NMR | - ~200 ppm: Carbonyl carbon (C=O).- ~99 ppm: Acetal carbon (O-CH-O).- ~68 ppm: Methylene carbon attached to the ether oxygen from the butane chain.- ~62 ppm: Methylene carbon of the oxane ring adjacent to the ether oxygen (O-CH₂-).- ~35-45 ppm: Methylene carbons of the butane chain and the carbon bearing the bromine.- ~30, 25, 19 ppm: Remaining methylene carbons of the oxane ring. |
| IR (Infrared) | - ~1720 cm⁻¹ (strong, sharp): C=O stretch (ketone). The adjacent bromine atom causes a slight shift to a higher wavenumber compared to a typical aliphatic ketone.[10]- ~1120 & 1035 cm⁻¹ (strong): C-O stretch (characteristic of the acetal/ether).- ~650 cm⁻¹ (medium): C-Br stretch. |
| Mass Spec (MS) | - Molecular Ion (M⁺): Isotopic cluster at m/z 250 and 252 with an approximate 1:1 ratio, characteristic of a molecule containing one bromine atom.[10]- Key Fragments: Loss of Br (m/z 171), cleavage of the THP group (m/z 85), and McLafferty rearrangement products. |
Reactivity, Safety, and Handling
The utility of 1-bromo-4-(oxan-2-yl)butan-2-one stems from its dual reactivity, which also dictates its handling and storage requirements.
Reactivity Profile
Caption: Dual reactivity sites of the target molecule.
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α-Bromoketone: This functional group is highly susceptible to Sₙ2 reactions with a wide range of soft and hard nucleophiles. It is also prone to E2 elimination when treated with non-nucleophilic bases to form an α,β-unsaturated ketone.[2]
-
THP Ether: This group is exceptionally stable to bases, organometallics, and nucleophiles but is readily cleaved under mildly acidic aqueous conditions (e.g., acetic acid in THF/water, or catalytic HCl in methanol) to reveal the primary alcohol.[8][11]
Safety and Handling Precautions
As a member of the α-haloketone class, this compound should be handled with care, assuming it possesses similar toxicological properties to its analogues.[12][13]
-
Health Hazards: Assumed to be a lachrymator (causes tearing) and an irritant to the skin, eyes, and respiratory tract. Harmful if swallowed or absorbed through the skin.[12][14]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[13]
-
Storage: Store in a tightly sealed container in a cool (refrigerated), dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
-
Spills: Absorb small spills with an inert material (e.g., sand or vermiculite) and place in a sealed container for chemical waste disposal.[7]
Conclusion
1-bromo-4-(oxan-2-yl)butan-2-one is a valuable, albeit specialized, synthetic intermediate. Its key attributes—a reactive electrophilic center and a stable, yet easily removable, protecting group—provide synthetic chemists with a powerful tool for sequential chemical transformations. While direct physical data is scarce, a thorough understanding of its constituent functional groups allows for reliable prediction of its properties, a robust synthetic strategy, and appropriate safety protocols. This guide serves as a foundational resource for researchers and drug development professionals looking to incorporate this versatile building block into their synthetic programs.
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Karimi, B., & Zareyee, D. (2008). Efficient Method for Tetrahydropyranylation of Alcohols and Phenols and Deprotection of THP Ethers Using H14[NaP5W30O110] as a Green Catalyst. Synlett, 2008(18), 2872-2876. Link
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PubChem. (n.d.). 1-Bromo-4-(propan-2-yloxy)butane. National Center for Biotechnology Information. Link
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